molecular formula C9H4BrF3N2 B13914464 Quinoxaline, 7-bromo-2-(trifluoromethyl)-

Quinoxaline, 7-bromo-2-(trifluoromethyl)-

Cat. No.: B13914464
M. Wt: 277.04 g/mol
InChI Key: SRALQGZNZAKOCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(trifluoromethyl)quinoxaline typically involves the bromination of 2-(trifluoromethyl)quinoxaline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 7-bromo-2-(trifluoromethyl)quinoxaline .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, biaryl compounds, and quinoxaline derivatives with altered oxidation states .

Scientific Research Applications

7-Bromo-2-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-(trifluoromethyl)quinoxaline is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Bromoquinoxaline
  • 2-(Trifluoromethyl)quinoxaline
  • 7-Bromoquinoxaline
  • 2,3-Dibromoquinoxaline

Comparison: Compared to these similar compounds, 7-bromo-2-(trifluoromethyl)quinoxaline is unique due to the simultaneous presence of both bromine and trifluoromethyl groups. This dual substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in research applications .

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

7-bromo-2-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)15-8(4-14-6)9(11,12)13/h1-4H

InChI Key

SRALQGZNZAKOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)C(F)(F)F

Origin of Product

United States

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